molecular formula C22H24N4O3 B2721889 3-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946273-02-5

3-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide

Cat. No. B2721889
CAS RN: 946273-02-5
M. Wt: 392.459
InChI Key: YZQYNPIJVFSIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, similar compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Physical And Chemical Properties Analysis

Amides, which this compound is a type of, generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .

Scientific Research Applications

Novel Benzodifuranyl Compounds as Anti-Inflammatory Agents

A study by Abu‐Hashem et al. (2020) explored the synthesis of novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5,4-b’] difuran-2-carboxamide derivatives derived from visnagenone–ethylacetate or khellinone–ethylacetate. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2) and showed significant analgesic and anti-inflammatory activities, highlighting their potential as therapeutic agents for inflammation-related conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Orally Active Histone Deacetylase Inhibitor

Zhou et al. (2008) described the design, synthesis, and evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective histone deacetylase (HDAC) inhibitor. This compound blocks cancer cell proliferation by inducing histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis, demonstrating significant potential as an anticancer drug (Zhou et al., 2008).

Antioxidant Activity of Benzamide Derivatives

A study on the antioxidant properties of amino-substituted benzamide derivatives by Jovanović et al. (2020) focused on understanding their electrochemical oxidation mechanisms. This research is crucial for comprehending how these compounds act as antioxidants by scavenging free radicals, potentially contributing to their application in preventing oxidative stress-related diseases (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Antimicrobial and Antioxidant Activities from Streptomyces

Yang et al. (2015) isolated a new benzamide compound from endophytic Streptomyces YIM67086, which exhibited antimicrobial and antioxidant activities. This discovery adds to the understanding of natural products' potential in addressing microbial infections and oxidative stress (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).

properties

IUPAC Name

3-methoxy-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-4-12-29-21-14-20(23-15(2)24-21)25-17-8-10-18(11-9-17)26-22(27)16-6-5-7-19(13-16)28-3/h5-11,13-14H,4,12H2,1-3H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQYNPIJVFSIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide

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